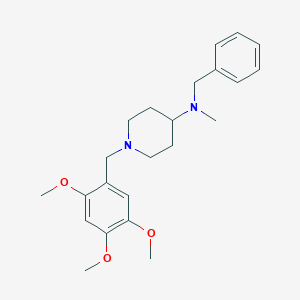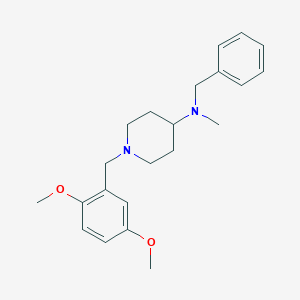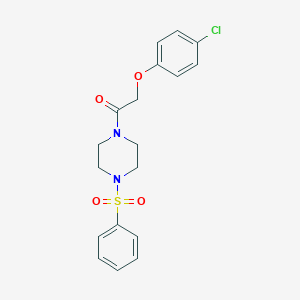![molecular formula C23H30BrN3O B247678 1-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247678.png)
1-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]-4-phenylpiperazine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as BRL-15572 and has been shown to have a variety of effects on the body, including changes in biochemical and physiological processes. In
Mechanism of Action
BRL-15572 acts as a selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. By blocking the activity of this receptor, BRL-15572 can modulate the release of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and anxiety. This mechanism of action is thought to underlie the anxiolytic and antidepressant effects of BRL-15572.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a variety of biochemical and physiological effects in animal models. Studies have shown that this compound can increase the release of serotonin and dopamine in the prefrontal cortex, which is a brain region involved in the regulation of mood and anxiety. BRL-15572 has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of the stress response. These effects suggest that BRL-15572 may have potential as a therapeutic agent for the treatment of anxiety and depression.
Advantages and Limitations for Lab Experiments
BRL-15572 has several advantages for use in lab experiments. This compound has a high affinity and selectivity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in the regulation of mood and anxiety. BRL-15572 is also relatively easy to synthesize and purify, which makes it readily available for use in research. However, there are also limitations to the use of BRL-15572 in lab experiments. This compound has been shown to have off-target effects on other receptors, which may complicate interpretation of results. Additionally, the anxiolytic and antidepressant effects of BRL-15572 have only been demonstrated in animal models, and further research is needed to determine whether these effects are translatable to humans.
Future Directions
There are several future directions for research on BRL-15572. One area of interest is the development of more selective and potent compounds that target the 5-HT1A receptor. This could lead to the development of more effective therapeutic agents for the treatment of anxiety and depression. Another area of interest is the elucidation of the molecular mechanisms underlying the effects of BRL-15572 on neurotransmitter release and the HPA axis. This could provide insight into the pathophysiology of mood and anxiety disorders and lead to the development of new therapeutic targets. Finally, further research is needed to determine the safety and efficacy of BRL-15572 in human clinical trials.
Synthesis Methods
The synthesis of BRL-15572 involves several steps, including the reaction of 5-bromo-2-methoxybenzaldehyde with piperidine, followed by the reaction of the resulting product with 4-phenylpiperazine. The final product is then purified through a series of chromatography steps. The purity and yield of the final product can be optimized through careful control of reaction conditions and purification methods.
Scientific Research Applications
BRL-15572 has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and drug discovery. This compound has been shown to have a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. BRL-15572 has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential as a therapeutic agent for the treatment of anxiety and depression.
Properties
Molecular Formula |
C23H30BrN3O |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
1-[1-[(5-bromo-2-methoxyphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine |
InChI |
InChI=1S/C23H30BrN3O/c1-28-23-8-7-20(24)17-19(23)18-25-11-9-22(10-12-25)27-15-13-26(14-16-27)21-5-3-2-4-6-21/h2-8,17,22H,9-16,18H2,1H3 |
InChI Key |
WQHBSEMUXWDFCB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247601.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247603.png)
![1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247604.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247612.png)


![1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247624.png)
![1-Benzoyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247628.png)
![1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247632.png)
![1-(4-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247634.png)
